molecular formula C18H15N5O B5757097 N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5663-81-0

N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5757097
CAS No.: 5663-81-0
M. Wt: 317.3 g/mol
InChI Key: LCEZYCSYLHPTHC-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a methoxy-substituted phenylamine group at position 4 and a phenyl group at position 1 of the pyrazolo-pyrimidine core.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c1-24-15-9-7-13(8-10-15)22-17-16-11-21-23(18(16)20-12-19-17)14-5-3-2-4-6-14/h2-12H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEZYCSYLHPTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357155
Record name STK846319
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5663-81-0
Record name STK846319
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the use of microwave-assisted chemical processes. For instance, a suspension of N-(4-methoxyphenyl)-2-methylthieno[3,2-d]pyrimidin-4-amine in dimethylformamide (DMF) is cooled to 0°C, followed by the addition of sodium hydride (NaH) and methyl iodide. The reaction mixture is then stirred at 0°C for an hour and warmed to room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale microwave-assisted synthesis due to its efficiency and ability to produce high yields. This method is advantageous as it reduces reaction times and energy consumption compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive compounds.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms include:

  • Inhibition of Kinases : The compound may act as an inhibitor of certain kinases involved in cancer cell signaling pathways, thereby reducing tumor growth.
  • Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Preliminary studies indicate:

  • Bacterial Inhibition : It shows effectiveness against Gram-positive and Gram-negative bacteria, potentially serving as a lead compound for developing new antibiotics.
  • Antifungal Activity : The compound exhibits antifungal properties, making it a candidate for treating fungal infections.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

Vilsmeier-Haack Reaction

This method has been effectively utilized to synthesize pyrazolo[3,4-d]pyrimidine derivatives. The reaction conditions involve:

  • Reacting 5-(2-chloroacetylamino)pyrazoles with formamide in the presence of phosphorus oxychloride (POCl3_3).

Cyclization Reactions

Cyclization reactions are crucial for forming the pyrazolo[3,4-d]pyrimidine core structure. These reactions often utilize:

  • Hydrazines and Ureas : As starting materials to form the desired heterocyclic compounds through cyclization processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. It acts as an inhibitor, blocking the activity of these enzymes, which play crucial roles in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • The target compound’s methoxy group differentiates it from PP3, a negative control lacking substituents on the phenyl ring .
  • Fluorine and chlorine substitutions (e.g., 7a, 7d) are common in kinase inhibitors, enhancing potency via halogen bonding .
  • Higher yields (>80%) are achieved in hybrid derivatives using specialized reagents (e.g., Vilsmeier–Haack) compared to traditional coupling reactions .

Key Observations :

  • Methoxy groups (as in the target compound and Compound 36) correlate with high potency, likely due to improved hydrophobic interactions .
  • PP3’s lack of substituents results in negligible activity, underscoring the importance of functionalization .

Physicochemical Properties

Table 3: Molecular Weight and Solubility
Compound Name Molecular Formula Molecular Weight Solubility Reference
Target Compound C16H14N5O 292.32 Moderate (DMSO) -
PP3 C11H9N5 211.22 Low (DMSO)
7d C19H13ClF2N5 391.79 Low (Ethanol)
3e (Naphthalen-2-yl derivative) C22H17N5 351.40 Moderate (DMSO)

Key Observations :

  • Bulky substituents (e.g., naphthalen-2-yl in 3e) reduce solubility, highlighting a trade-off between potency and bioavailability .

Biological Activity

N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of hydrazines with pyrimidine derivatives under controlled conditions, often using solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the reaction . The compound can also be synthesized through microwave-assisted methods, which enhance yield and reduce reaction time .

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. For instance, derivatives of this compound have been shown to inhibit cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle regulation. In vitro studies demonstrated that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines including HeLa, MCF7, and HCT116 .

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
14aHeLa5.0CDK2 Inhibition
14gMCF76.5CDK9 Inhibition
9aHCT1167.0Apoptosis Induction

The mechanism of action for this compound involves its interaction with specific molecular targets such as CDKs. By binding to the active sites of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and subsequent apoptosis . Molecular docking studies have further elucidated the binding modes and affinities of these compounds for their targets.

Case Studies

Several studies have evaluated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on CDK Inhibition : A study published in Molecules highlighted that compounds like 14g showed potent inhibition against CDK2 and CDK9 with significant anticancer effects on HeLa cells. The study emphasized the importance of substituents on the phenyl ring in enhancing anticancer activity .
  • Multitarget Inhibitors : Another research article reported that certain derivatives exhibited dual inhibition properties against both EGFR and VGFR2 pathways, indicating a multitarget approach to cancer therapy . This study demonstrated that these compounds could effectively suppress tumor growth in vivo.

Q & A

Q. What are the optimized synthetic routes for N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield?

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR and HRMS . Key NMR signals include:
  • δ 8.30 (s, 1H, pyrimidine-H)
  • δ 7.96–6.80 (m, aromatic protons from methoxyphenyl and phenyl groups) .
    X-ray crystallography is recommended for resolving ambiguities in regiochemistry, particularly for distinguishing between N1 and N2 alkylation patterns .

Q. What are the primary biological targets of this compound, and how are initial activity assays designed?

  • Methodological Answer : The compound exhibits kinase inhibition (e.g., EGFR, CDKs). Initial screening uses in vitro kinase assays with ATP-competitive protocols. For example:
  • EGFR Inhibition : Measure IC₅₀ via fluorescence polarization (FP) assays using purified EGFR kinase domain and a FITC-labeled ATP analog .
  • Cell Viability : Test in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays at 10–100 μM concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies for pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Contradictions often arise from substituent positioning (e.g., methoxy vs. chloro groups). Systematic approaches include:
  • Regioselective Modification : Compare analogs with substituents at N1 vs. C6 positions using X-ray crystallography .
  • Free-Wilson Analysis : Quantify contributions of specific groups (e.g., methoxy) to binding affinity via multivariate regression of IC₅₀ data .
  • Example Finding : Methoxy at the para position (vs. ortho) enhances EGFR binding by 3-fold due to improved hydrophobic interactions .

Q. What computational strategies are effective for predicting binding modes and optimizing pharmacokinetics?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with EGFR (PDB: 1M17). The methoxyphenyl group forms π-π stacking with Phe723, while the pyrazolo core hydrogen-bonds to Met793 .
  • MD Simulations : Run 50–100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .
  • ADMET Prediction : Tools like SwissADME predict moderate bioavailability (LogP ~3.5) but poor solubility (<10 μM); recommend PEGylation or prodrug strategies .

Q. How can researchers design derivatives to overcome off-target effects observed in kinase inhibition studies?

  • Methodological Answer :
  • Selectivity Screening : Use KinomeScan panels to identify off-target kinases (e.g., ABL1, SRC).
  • Fragment-Based Design : Replace the methoxyphenyl group with bicyclic heteroaromatics (e.g., indole) to exploit unique ATP-binding pocket residues .
  • Covalent Modification : Introduce acrylamide groups to target cysteine residues (e.g., Cys797 in EGFR T790M mutants) .

Data Contradiction Analysis

Q. Why do some studies report divergent anticancer efficacy for structurally similar analogs?

  • Methodological Answer : Discrepancies often stem from:
  • Cell Line Variability : Hypoxic vs. normoxic conditions in MCF-7 cells alter drug uptake .
  • Metabolic Stability : Cytochrome P450 isoforms (e.g., CYP3A4) in hepatic models degrade analogs with electron-donating groups faster .
  • Experimental Design : Pre-incubation time with compounds (e.g., 24h vs. 48h) affects IC₅₀ values. Standardize protocols using CLSI guidelines .

Key Comparative Data

Property N-(4-Methoxyphenyl) Derivative N-(4-Chlorophenyl) Analog Source
EGFR IC₅₀ (nM)58 ± 3120 ± 8
Solubility (PBS, pH 7.4)8.5 μM2.1 μM
Plasma Stability (t₁/₂, h)6.23.8

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.